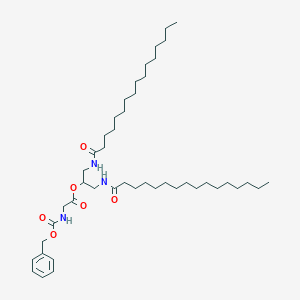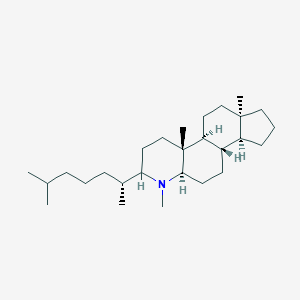
4-(4-Methoxyphenyl)-1h-pyrrole-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with an ethyl ester group at the 3-position and a 4-methoxyphenyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1h-pyrrole-3-carboxylic acid ethyl ester typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-carbinol derivatives.
Substitution: Various substituted phenyl-pyrrole derivatives.
科学的研究の応用
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-1h-pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- Ethyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and make it a valuable compound for medicinal chemistry research.
特性
CAS番号 |
131967-19-6 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC名 |
ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)13-9-15-8-12(13)10-4-6-11(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |
InChIキー |
YLMFJJFSWLRZRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)OC |
正規SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)OC |
同義語 |
4-(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















